molecular formula C14H23Cl2N3O B1662237 Y-27632 dihydrochloride CAS No. 129830-38-2

Y-27632 dihydrochloride

Cat. No.: B1662237
CAS No.: 129830-38-2
M. Wt: 320.3 g/mol
InChI Key: IDDDVXIUIXWAGJ-DDSAHXNVSA-N
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Description

Y-27632 dihydrochloride is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It is known for its ability to inhibit both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site. This compound has been widely used in scientific research due to its significant effects on cell survival, differentiation, and reprogramming .

Mechanism of Action

Target of Action

Y-27632 dihydrochloride, also known as (1R,4r)-4-(®-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride, is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It targets both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM) by competing with ATP for binding to the catalytic site .

Mode of Action

This compound binds to the catalytic site of ROCK, preventing the binding of the Ras-related GTPase Rho A . This interaction inhibits the activity of ROCK1 and ROCK2, which are involved in actin cytoskeleton reorganization, cell adhesion, and cell migration .

Biochemical Pathways

The inhibition of ROCK1 and ROCK2 by this compound affects the RHO/ROCK pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK1 and ROCK2, this compound disrupts these processes, leading to changes in cell behavior .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

This compound has been shown to inhibit agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions . It also blocks cell spreading and suppresses RhoA-induced formation of stress fibers in hepatic stellate cells . In addition, this compound has been found to enhance the survival of human embryonic stem cells when they are dissociated into single cells by preventing dissociation-induced apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Y-27632 dihydrochloride is synthesized through a series of chemical reactions involving the formation of the cyclohexanecarboxamide structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Y-27632 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cyclohexanecarboxylic acid: Used in the formation of the cyclohexanecarboxamide core.

    Pyridine derivatives: Used in the substitution reaction to introduce the pyridinyl group.

    Hydrochloric acid: Used to form the dihydrochloride salt.

Major Products

The major product formed from these reactions is this compound itself, which is a white to off-white solid with high purity (≥98%) .

Comparison with Similar Compounds

Y-27632 dihydrochloride is unique due to its high selectivity and potency as a ROCK inhibitor. Similar compounds include:

This compound stands out due to its well-documented effects on stem cell survival and reprogramming, making it a valuable tool in regenerative medicine and cell biology research .

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDDVXIUIXWAGJ-DDSAHXNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042635
Record name Y 27632 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129830-38-2
Record name Y 27632 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 27632 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Y-27632 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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